Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester
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Overview
Description
- (molecular formula:
- It falls within the class of organic compounds known as chromones, which are structurally related to flavonoids.
- Chromones exhibit diverse biological activities and have attracted attention in drug discovery and research.
WYE-176041: C19H14O7
) is a chemical compound with the IUPAC name methyl 4-(7-acetoxy-4-oxo-chromen-3-yl)oxybenzoate .Preparation Methods
Synthetic Routes: The synthetic route for WYE-176041 involves the esterification of 4-hydroxybenzoic acid with 7-acetoxy-4-oxo-chromen-3-yl alcohol.
Reaction Conditions: Specific reaction conditions and reagents used in the synthesis are detailed in scientific literature.
Industrial Production: While information on large-scale industrial production methods is limited, academic research provides insights into laboratory-scale synthesis.
Chemical Reactions Analysis
Reactivity: WYE-176041 undergoes various chemical reactions, including ester hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Chemistry: WYE-176041 serves as a valuable synthetic intermediate for the preparation of more complex molecules.
Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.
Medicine: Investigations focus on its pharmacological properties, including anti-inflammatory, antioxidant, or anticancer activities.
Industry: Limited data exist on industrial applications, but its versatility warrants further exploration.
Mechanism of Action
- The exact mechanism by which WYE-176041 exerts its effects remains an active area of research.
Molecular Targets: Researchers investigate its interactions with specific proteins, enzymes, or receptors.
Pathways Involved: Studies explore signaling pathways affected by WYE-176041.
Comparison with Similar Compounds
Uniqueness: WYE-176041’s unique structure, combining chromone and benzoate moieties, sets it apart.
Similar Compounds: While I don’t have a comprehensive list, related compounds include other chromones, flavonoids, and esters.
Properties
IUPAC Name |
methyl 4-(7-acetyloxy-4-oxochromen-3-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-11(20)25-14-7-8-15-16(9-14)24-10-17(18(15)21)26-13-5-3-12(4-6-13)19(22)23-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKLVWCKOMIMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160446 |
Source
|
Record name | Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137988-21-7 |
Source
|
Record name | Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-((7-(acetyloxy)-4-oxo-4H-1-benzopyran-3-yl)-oxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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